![molecular formula C17H14ClNO4 B2869127 2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid CAS No. 1608351-04-7](/img/structure/B2869127.png)

2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

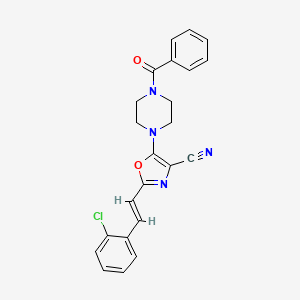

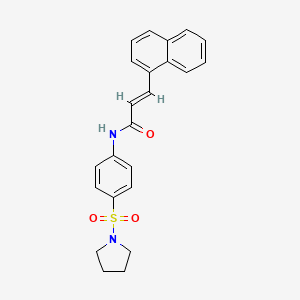

The compound “2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group (-COOH), an ester group (-COOR), and a methoxy group (-OCH3).

Physical And Chemical Properties Analysis

Some physical and chemical properties like melting point, boiling point, solubility, etc., could be predicted based on the groups present in the molecule. For example, the presence of polar groups like -COOH and -OCH3 would likely make the compound somewhat polar and potentially soluble in polar solvents .Scientific Research Applications

Medicinal Chemistry: Orexin Receptor Antagonists

This compound is used as an intermediate in the synthesis of orexin receptor antagonists , which are promising therapeutic agents for the treatment of insomnia. Specifically, it has been involved in the creation of MK-1064 , a selective orexin-2 receptor antagonist (2-SORA) . These antagonists work by modulating the activity of orexin, a neurotransmitter that regulates arousal, wakefulness, and appetite.

Positron Emission Tomography (PET) Imaging

In nuclear medicine, the compound serves as a precursor in the development of radioligands for PET imaging. The radioligand [11C]MK-1064 is applicable in the imaging of orexin-2 receptors . PET imaging is a powerful diagnostic tool that allows for the visualization of metabolic processes in the body.

Prostaglandin Synthesis Inhibition

The compound has been utilized in the preparation of inhibitors targeting microsomal prostaglandin E synthase-1 . These inhibitors are significant for their potential to treat inflammation and pain without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Bromodomain Inhibition

In the field of epigenetics, this compound is used in the synthesis of inhibitors that target the ATAD2 bromodomain . Bromodomains are involved in reading the epigenetic marks on histones, and their inhibition is being explored for cancer therapy due to their role in regulating gene expression.

properties

IUPAC Name |

2-[5-[(E)-3-(6-chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c1-23-15-6-4-12(8-13(15)9-17(21)22)14(20)5-2-11-3-7-16(18)19-10-11/h2-8,10H,9H2,1H3,(H,21,22)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQFOXHILIBHGR-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CN=C(C=C2)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN=C(C=C2)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-[3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2869056.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2869057.png)

![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2869060.png)

![N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2869062.png)